molecular formula C20H19NO2 B1589830 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline CAS No. 20440-94-2

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Cat. No. B1589830
CAS RN: 20440-94-2
M. Wt: 305.4 g/mol
InChI Key: ZJPTYHDCQPDNBH-UHFFFAOYSA-N
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Description

“4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline” is a chemical compound, but there’s limited information available about it . It’s important to note that the compound might be related to “4-Methoxy-N-(4-methoxyphenyl)benzamide” which has a molecular formula of C15H15NO3 .

Scientific Research Applications

Summary of the Application

4-methoxyazobenzenes can be used in the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles . These compounds have gained attention for their applications in the development of various inhibitors and optoelectronic materials .

Methods of Application

The solvent-controllable photoreaction of 4-methoxyazobenzenes can afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .

Results or Outcomes

The selective synthesis of the 4-methoxy-N2-arylbenzene-1,2-diamines could be achieved through the 365 nm irradiation of the 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .

2. Hole Transporting Materials for Stable Perovskite Solar Cells

Summary of the Application

The compound “4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline” (OMeTPA-DPP) and another arylamine derivative have been synthesized and used as hole transporting materials for stable perovskite solar cells .

Methods of Application

These compounds were synthesized and incorporated into perovskite solar cells. The steady-state and time-resolved photoluminescence demonstrate that these compounds have good hole extraction ability .

Results or Outcomes

The perovskite solar cells employing these compounds showed a comparable power conversion efficiency with that of spiro-OMeTAD, a commonly used hole transport material . After more than 200 hours of aging under one sun illumination, the residual efficiencies of the perovskite solar cells based on these compounds were 8.69% and 11.15%, respectively .

properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPTYHDCQPDNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441568
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

CAS RN

20440-94-2
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.00 g (4.46 mmols) of N,N-di(4-methoxyphenyl)amine (31a), 1.00 g (4.90 mmols) of iodobenzene (32a), 0.502 g (5.23 mmols) of t-BuONa and 0.010 g (0.044 mmols) of Pd(CH3COO)2 were dissolved in anhydrous xylene, and while refluxing the solution in an atmosphere of nitrogen, 1.0 ml of 0.237 M of P(But)3 was further dropped, followed by refluxing for 4 hours.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.502 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3COO)2
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis of the triphenylamine donor Wittig salt follows the schematic in FIG. 9. To a solution of 4.975 g (5.43 mmol) of tris(dibenzylideneacetone)-dipalladium(0) and 4.519 g (8.15 mmol) of 1,1′-bis(diphenylphosphine)-ferrocene in 680 mL toluene under nitrogen was added 68.46 mL (0.245 mol) of 4-bromoanisole and was allowed to stir for 25 minutes. Then, sodium tert-butoxide (59.36 g, 0.618 mol) and aniline (22.5 mL, 0.236 mol) were added to the solution and stirred at 90° C. for approximately 2 weeks. Thin layer chromatography was used to monitor the complete formation of the decoupled product. The reaction solution was then worked up with brine washings (3×), extracted with ether, and dried over MgSO4. A flash column of 5% ethyl acetate/95% hexanes gave a light brown solid. The still crude product was purified on a column with 1% ethyl acetate/99% hexanes mobile phase to give 21.19 g of white solid. 1H NMR (CDCl3): δ3.87 (s, 6H), δ6.87-7.08 (m, 11H), δ7.26 (d, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Wittig salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.36 g
Type
reactant
Reaction Step Three
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
1,1′-bis(diphenylphosphine) ferrocene
Quantity
4.519 g
Type
reactant
Reaction Step Five
Quantity
68.46 mL
Type
reactant
Reaction Step Five
Quantity
680 mL
Type
solvent
Reaction Step Five
Quantity
4.975 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
MY Mehboob, R Hussain, MU Khan, M Adnan… - Computational and …, 2020 - Elsevier
Considering the significant role of photovoltaic materials in diverse optoelectronic applications, N-phenylaniline-based six new donor molecules (T1-T6) are quantum chemically …
Number of citations: 116 www.sciencedirect.com
Q Liao, Y Wang, Z Zhang, K Yang, Y Shi, K Feng… - Journal of Energy …, 2022 - Elsevier
Self-assembled molecules (SAMs) have shown great potential in replacing bulk charge selective contact layers in high-performance perovskite solar cells (PSCs) due to their low …
Number of citations: 18 www.sciencedirect.com
X Liu, C Huang, M Li - Dyes and Pigments, 2017 - Elsevier
Exploration on alternative organic hole-transporting materials (HTMs) especially for high-efficiency perovskite solar cells (PSCs) has attracted great attention recently. In this work, a …
Number of citations: 11 www.sciencedirect.com
AK Behera, PN Sahu, GC Sahu, A Sen - Physical Chemistry Chemical …, 2023 - pubs.rsc.org
This research explores the influence of different dual donors on the effectiveness of dye sensitizers. We selected 35 diverse donors to construct Y-type dual donor-based dyes, …
Number of citations: 3 pubs.rsc.org
S Mabrouk, M Zhang, Z Wang, M Liang… - Journal of Materials …, 2018 - pubs.rsc.org
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives are one of the most important organic photovoltaic materials due to better π-conjugation across fused thiophene rings. In this work, …
Number of citations: 121 pubs.rsc.org
CK Tai, CA Hsieh, KH Chang, BC Wang - Research on Chemical …, 2016 - Springer
A series of D–T–A–T–D derivatives (D, electron-donating moiety; T, π-conjugated linker; A, electron-acceptor moiety) with seven electron donor moieties and various electron abilities …
Number of citations: 9 link.springer.com
M Bourass, N Komiha, OK Kabbaj, N Wazzan… - New Journal of …, 2019 - pubs.rsc.org
Herein, using the quantum methods DFT and TD-DFT, the optoelectronic properties and electronic structures of the eight compounds Ci (i = 1–8) based on bis[1]benzothieno[6,7-d:6′,7…
Number of citations: 23 pubs.rsc.org
J Hai, H Wu, X Yin, J Song, L Hu, Y Jin… - Advanced Functional …, 2021 - Wiley Online Library
Hole transport materials (HTMs) play a significant role in device efficiencies and long‐term stabilities of perovskite solar cells (PSCs). In this work, two simple dopant‐free HTMs are …
Number of citations: 30 onlinelibrary.wiley.com
N Wazzan, A Irfan - Optik, 2019 - Elsevier
The structural, optoelectronic, and charge transport properties of dimethyl 2,3-bis((4-(bis(4-methoxyphenyl)amino)phenyl)ethynyl)fumarate (parent compound; E-1) and its acid-induced …
Number of citations: 17 www.sciencedirect.com
Y Wang, W Chen, L Wang, B Tu, T Chen… - Advanced …, 2019 - Wiley Online Library
Hole‐transporting materials (HTMs) play a critical role in realizing efficient and stable perovskite solar cells (PVSCs). Considering their capability of enabling PVSCs with good device …
Number of citations: 274 onlinelibrary.wiley.com

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